molecular formula C15H15NO6 B10845537 7-Acetonyloxy-3-acetylamino-8-methoxycoumarin

7-Acetonyloxy-3-acetylamino-8-methoxycoumarin

Cat. No.: B10845537
M. Wt: 305.28 g/mol
InChI Key: BPSQKFACFYVPBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-acetonyloxy-3-acetylamino-8-methoxycoumarin typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Methoxylation: Introduction of a methoxy group at the 8th position of the coumarin ring.

    Acetylation: Acetylation of the amino group at the 3rd position.

    Acetonyloxylation: Introduction of an acetonyloxy group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 8-Methoxycoumarin-3-carboxamides
  • 7-Hydroxy-3-acetylamino-8-methoxycoumarin
  • 7-Acetonyloxy-3-amino-8-methoxycoumarin

Uniqueness: 7-Acetonyloxy-3-acetylamino-8-methoxycoumarin stands out due to its unique combination of functional groups, which confer distinct biological activities. Its acetonyloxy and acetylamino groups contribute to its potent anticancer properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

N-[8-methoxy-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetamide

InChI

InChI=1S/C15H15NO6/c1-8(17)7-21-12-5-4-10-6-11(16-9(2)18)15(19)22-13(10)14(12)20-3/h4-6H,7H2,1-3H3,(H,16,18)

InChI Key

BPSQKFACFYVPBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C)OC

Origin of Product

United States

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